molecular formula C17H13F3N2O B12840861 5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol CAS No. 24033-18-9

5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol

Katalognummer: B12840861
CAS-Nummer: 24033-18-9
Molekulargewicht: 318.29 g/mol
InChI-Schlüssel: GOLJCLWIKGHNDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol is a heterocyclic compound that contains an imidazole ring fused with an isoindole structure The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor containing the imidazole and isoindole moieties under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dihydro-2,5-dimethoxyfuran: Another heterocyclic compound with different functional groups.

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Contains a trifluoromethyl group and exhibits similar biological activities.

    2,4-Disubstituted thiazoles: Known for their diverse biological activities.

Uniqueness

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol is unique due to its specific structural features, such as the fused imidazole and isoindole rings and the presence of a trifluoromethyl group. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

24033-18-9

Molekularformel

C17H13F3N2O

Molekulargewicht

318.29 g/mol

IUPAC-Name

5-[4-(trifluoromethyl)phenyl]-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)12-7-5-11(6-8-12)16(23)14-4-2-1-3-13(14)15-21-9-10-22(15)16/h1-8,23H,9-10H2

InChI-Schlüssel

GOLJCLWIKGHNDS-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.